4-{[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide
Description
4-{[(1Z)-8-ETHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including an ethoxy group, a dimethyl group, a dithioloquinoline moiety, a thiazole ring, and a benzenesulfonamide group. These structural elements contribute to its diverse chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C23H22N4O3S4 |
|---|---|
Molecular Weight |
530.7 g/mol |
IUPAC Name |
4-[(8-ethoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C23H22N4O3S4/c1-4-30-15-7-10-18-17(13-15)19-20(23(2,3)26-18)32-33-21(19)25-14-5-8-16(9-6-14)34(28,29)27-22-24-11-12-31-22/h5-13,26H,4H2,1-3H3,(H,24,27) |
InChI Key |
WGTVOCAPLRKMNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(C3=C2C(=NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5)SS3)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1Z)-8-ETHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The starting materials often include 8-ethoxy-4,4-dimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline and 1,3-thiazole derivatives. The key steps in the synthesis may involve:
Formation of the dithioloquinoline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethoxy and dimethyl groups: These groups are typically introduced through alkylation reactions using ethyl halides and methylating agents.
Formation of the thiazole ring: This step involves the cyclization of thioamide precursors under oxidative conditions.
Sulfonamide formation: The final step involves the reaction of the intermediate with sulfonyl chloride derivatives to form the benzenesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(1Z)-8-ETHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and thiazole moieties, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Sulfoxides and sulfones: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Substituted derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
4-{[(1Z)-8-ETHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-{[(1Z)-8-ETHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of enzymes: The sulfonamide group can inhibit enzymes by binding to their active sites, leading to the disruption of metabolic pathways.
Interaction with DNA/RNA: The compound’s planar structure allows it to intercalate into DNA or RNA, potentially affecting gene expression and replication.
Disruption of cell membranes: The compound’s amphiphilic nature enables it to interact with and disrupt cell membranes, leading to cell lysis.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(1Z)-8-METHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE
- 4-{[(1Z)-8-ETHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}-N-(4-METHYLPYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE
Uniqueness
4-{[(1Z)-8-ETHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
